5-bromo-N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
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Description
5-bromo-N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H15Br2N5O3 and its molecular weight is 521.169. The purity is usually 95%.
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Biological Activity
5-bromo-N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structural complexity includes multiple functional groups and rings, which may contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and molecular interactions.
Chemical Structure
The molecular formula of the compound is C19H16BrN5O3 with a molecular weight of approximately 442.27 g/mol. The presence of the pyrazolo[3,4-d]pyrimidin-1-yl group and furan-2-carboxamide moiety suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives based on the pyrazolo structure have shown promising results against various cancer cell lines.
In Vitro Studies
In vitro assays demonstrated that compounds with similar scaffolds exhibited significant cytotoxicity against lung (A549) and breast (MCF-7) cancer cell lines. The IC50 values for these compounds ranged from 2.93 µM to 7.17 µM, indicating potent anti-proliferative effects compared to standard chemotherapeutics like doxorubicin (IC50 = 4.30 µM) .
Table 1: Comparative IC50 Values of Similar Compounds
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 7d | MCF-7 | 2.93 ± 0.47 |
Compound II | A549 | 84.05 |
Doxorubicin | MCF-7 | 4.30 ± 0.84 |
The mechanism through which these compounds exert their anticancer effects involves apoptosis induction and cell cycle arrest. For example, compound 7d was found to increase the sub-G1 phase population significantly, suggesting enhanced apoptosis . Additionally, it affected apoptotic markers such as caspase-3 and Bcl-2 levels, further supporting its pro-apoptotic properties.
Molecular Interactions
Molecular docking studies reveal that this compound can interact effectively with key enzymes involved in cancer progression and microbial resistance. For instance, docking simulations indicate that it binds favorably within the active sites of target proteins such as VEGFR-2, which is crucial for tumor angiogenesis .
Properties
IUPAC Name |
5-bromo-N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Br2N5O3/c20-13-3-1-12(2-4-13)10-25-11-23-17-14(19(25)28)9-24-26(17)8-7-22-18(27)15-5-6-16(21)29-15/h1-6,9,11H,7-8,10H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVSUNUXIIJPHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(O4)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Br2N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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